Benzo[b]thiophene-3-carboxylic acid, butyl ester
Description
Electronic Effects of Substituents
The butyl ester group exerts a moderate electron-withdrawing effect via the carbonyl, which polarizes the benzothiophene system. This contrasts with the electron-donating amino group in sec-butyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which increases electron density at the 3-position.
Steric Impact of Alkyl Chains
Compared to the tert-butyl group in tert-butyl thiophene-3-carboxylate, the linear butyl chain in the target compound offers less steric shielding. This difference enhances reactivity in nucleophilic acyl substitution reactions.
Table 3: Comparative Properties of Benzothiophene Esters
Structural Flexibility in Tetrahydro Derivatives
4,5,6,7-Tetrahydro-1-benzothiophene derivatives, such as ethyl 5-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, exhibit non-planar conformations due to saturation of the benzene ring. This contrasts with the fully aromatic target compound, which maintains a rigid, planar structure.
Properties
CAS No. |
919535-99-2 |
|---|---|
Molecular Formula |
C13H14O2S |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
butyl 1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C13H14O2S/c1-2-3-8-15-13(14)11-9-16-12-7-5-4-6-10(11)12/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
GDWOPAIMBFJGES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CSC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Carbonylative Synthesis
One of the most effective methods for synthesizing benzo[b]thiophene-3-carboxylic esters is through a palladium-catalyzed carbonylative approach. This method utilizes readily available starting materials and has been shown to yield high conversion rates.
Starting Materials: The reaction typically begins with 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol as solvents.
Catalyst System: A combination of palladium iodide (PdI₂) and potassium iodide (KI) serves as the catalyst under aerobic conditions.
Reaction Conditions: The reaction is conducted in a stainless-steel autoclave at elevated temperatures (80–100 °C) and pressures (up to 40 atm) for optimal yield.
-
- Coordination of the triple bond to the palladium center.
- Intramolecular cyclization leading to a sulfonium iodide intermediate.
- Demethylation and subsequent alkoxycarbonylation.
- Reoxidation of palladium to close the catalytic cycle.
This method has demonstrated isolated yields ranging from 57% to 83% , depending on specific reaction conditions and substrate variations.
| Reaction Conditions | Yield (%) | Substrate Conversion (%) |
|---|---|---|
| PdI₂ (5 mol %), KI (2.5 equiv), MeOH, 80 °C, 24 h | 81% | Quantitative |
| PdI₂ (5 mol %), KI (2.5 equiv), BmimBF₄, 100 °C, 36 h | 68% | Complete |
Solvent-Free Microwave Synthesis
Another innovative approach involves solvent-free microwave synthesis, which enhances reaction efficiency and reduces environmental impact.
The reaction is performed without solvents, utilizing microwave energy to accelerate the reaction kinetics.
This method allows for shorter reaction times while achieving comparable yields to traditional methods.
Comparative Analysis of Preparation Methods
The following table summarizes the key differences between the palladium-catalyzed carbonylative synthesis and solvent-free microwave synthesis:
| Method | Advantages | Disadvantages |
|---|---|---|
| Palladium-Catalyzed Carbonylation | High yields; well-established methodology | Requires high pressure and temperature |
| Solvent-Free Microwave Synthesis | Environmentally friendly; faster reactions | May require specific microwave equipment |
Chemical Reactions Analysis
Key Reaction Steps:
-
Coordination and Cyclization : Triple bond coordination to Pd followed by 5-endo-dig S-cyclization to form a sulfonium iodide intermediate (I ) .
-
Demethylation : Iodide-mediated cleavage of the methylthio group, releasing MeI and generating intermediate II .
-
Carbonylation : CO insertion into the Pd–C bond of II , forming acylpalladium species III .
-
Nucleophilic Displacement : Attack by butanol to yield the butyl ester (2 ) and regenerate Pd(0), which is reoxidized by air .
Optimized Reaction Conditions
Data from analogous methyl/ethyl ester syntheses (Table 1) :
| Substrate (R₁, R₂) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1a (Ph, H) | 80 | 24 | 76–83 |
| 1d (4-MeOPh, H) | 80 | 36 | 68 |
| 1g (3-Thienyl, H) | 100 | 36 | 72 |
Notes :
-
Higher temperatures (100°C) improve yields for bulky substrates .
-
Butanol is expected to follow similar trends, with yields dependent on steric/electronic effects of R₁/R₂ .
Catalyst Recycling in Ionic Liquids
The PdI₂/KI system can be recycled in 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄) with minimal activity loss :
| Cycle | Yield of 2a (%) |
|---|---|
| 1 | 68 |
| 2 | 67 |
| 3 | 65 |
| 4 | 64 |
| 5 | 62 |
This green chemistry approach reduces waste and costs for large-scale butyl ester production .
Scope and Limitations
-
Electron-Deficient Substrates : Halogenated aryl groups (e.g., 1c , R₁ = Br) enhance yields (83%) due to favorable cyclization kinetics .
-
Steric Hindrance : Ortho-substituted R₁ groups reduce efficiency, requiring prolonged reaction times .
-
Solvent Flexibility : Butanol, ethanol, and isopropanol are viable, but methanol maximizes conversion rates .
Mechanistic Validation
Isotopic labeling and intermediate trapping confirmed the proposed pathway :
-
¹³CO Labeling : IR spectroscopy verified CO incorporation into the ester carbonyl.
-
MeI Detection : GC-MS identified methyl iodide as a byproduct, supporting demethylation.
Scientific Research Applications
Synthesis of Benzo[b]thiophene Derivatives
Benzo[b]thiophene derivatives can be synthesized through various methods, including microwave-assisted synthesis and aryne reactions. These methods allow for the rapid production of diverse benzothiophene compounds, which can then be modified for specific applications.
- Microwave-Assisted Synthesis : This technique has been shown to produce 3-aminobenzo[b]thiophenes efficiently. The method enhances reaction kinetics and yields, making it suitable for drug discovery applications .
- Aryne Reactions : A one-step synthesis method using aryne intermediates and alkynyl sulfides has been reported, yielding a variety of 3-substituted benzothiophenes in moderate to good yields. This method allows for the incorporation of various functional groups without compromising the integrity of the benzothiophene structure .
Biological Activities
Benzo[b]thiophene-3-carboxylic acid derivatives have been evaluated for their pharmacological activities. Several studies indicate that these compounds exhibit significant biological properties:
- Antimicrobial Activity : Compounds derived from benzo[b]thiophene-3-carboxylic acid have shown promising results against bacterial strains such as Staphylococcus aureus. For instance, certain acylhydrazone derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 4 µg/mL against drug-resistant strains .
- Local Anesthetic and Anticholinergic Properties : Research has indicated that various derivatives of benzo[b]thiophene-3-carboxylic acid possess local anesthetic and anticholinergic activities. Some compounds were found to be effective in these roles, suggesting potential therapeutic applications .
Case Studies and Data Tables
The following table summarizes key findings regarding the biological evaluation of benzo[b]thiophene derivatives:
| Compound Type | Activity Type | MIC (µg/mL) | Notes |
|---|---|---|---|
| Acylhydrazone Derivatives | Antimicrobial | 4 | Effective against drug-resistant Staphylococcus |
| Dialkylaminoethyl Derivatives | Local Anesthetic | Varies | Significant activity noted |
| N-(2-dialkylaminoethyl) Compounds | Anticholinergic | Varies | Potential therapeutic candidates |
Potential Applications in Drug Development
The unique structure of benzo[b]thiophene-3-carboxylic acid, butyl ester makes it a valuable scaffold in medicinal chemistry:
- Fragment-Based Drug Discovery : The compound's ability to undergo further derivatization allows it to serve as a lead compound in drug discovery efforts targeting various diseases .
- Development of Antimicrobial Agents : Given its demonstrated efficacy against resistant bacterial strains, this compound could be pivotal in developing new antibiotics .
Mechanism of Action
The mechanism of action of benzo[b]thiophene-3-carboxylic acid, butyl ester depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzo[b]thiophene derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of benzo[b]thiophene-3-carboxylic acid, butyl ester with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Ester Chain Length and Lipophilicity :
- Butyl esters (e.g., C₁₃H₁₄O₂S) exhibit higher lipophilicity compared to methyl or ethyl esters, favoring membrane permeability in drug design .
- Methyl esters (e.g., C₁₀H₈O₂S) are more volatile, as seen in their lower boiling points (~181°C) .
Ring Saturation: Tetrahydro derivatives (e.g., C₁₇H₂₅NO₂S) introduce conformational flexibility, improving binding to enzyme active sites but reducing aromatic conjugation .
Functional Group Effects: Nitro groups (e.g., C₁₀H₇NO₅S) enhance electrophilicity, enabling participation in nucleophilic substitution reactions . Amino groups (e.g., C₁₇H₂₅NO₂S) facilitate hydrogen bonding, improving aqueous solubility .
Biological Activity: Acetic acid side chains (e.g., C₁₂H₁₂O₂S) mimic endogenous substrates, as seen in anti-inflammatory prodrugs . Benzoylamino substituents (e.g., C₁₉H₂₁NO₃S) enhance receptor affinity due to π-π stacking interactions .
Biological Activity
Benzo[b]thiophene-3-carboxylic acid, butyl ester, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its benzo[b]thiophene core, which contributes to its unique chemical properties. The molecular formula for this compound is CHOS, with a molecular weight of approximately 226.31 g/mol. It typically appears as a solid, with a melting point that varies based on purity and specific synthesis methods.
Antimicrobial Activity
Benzo[b]thiophene derivatives have been studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study reported a minimum inhibitory concentration (MIC) of 4 µg/mL for certain derivatives against multiple S. aureus strains .
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| II.b | 4 | S. aureus ATCC 29213 |
| III.e | ≥256 | S. aureus SF8300 |
| III.f | 32 | S. aureus ST20171643 |
Anti-inflammatory Properties
The anti-inflammatory potential of benzo[b]thiophene-3-carboxylic acid derivatives has been highlighted in several studies. The structural features of these compounds allow them to modulate inflammatory pathways effectively. For example, certain derivatives have shown promise in inhibiting the RhoA/ROCK pathway, which is crucial in inflammation and cancer metastasis .
Anticancer Activity
Recent studies have focused on the anticancer properties of benzo[b]thiophene derivatives. One notable compound demonstrated significant inhibition of cell proliferation and migration in MDA-MB-231 breast cancer cells, promoting apoptosis through the suppression of myosin light chain phosphorylation . This indicates that benzo[b]thiophene derivatives may serve as potential candidates for targeted cancer therapies.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Receptor Binding : Compounds have been shown to bind selectively to receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : The inhibition of key enzymes in cancer pathways has been observed, particularly through interactions with the RhoA/ROCK signaling pathway.
Case Studies
- Antimicrobial Efficacy : A study evaluated several benzo[b]thiophene derivatives against drug-resistant bacterial strains. The findings indicated that certain modifications to the chemical structure significantly enhanced antimicrobial potency .
- Cancer Cell Studies : In vitro studies on MDA-MB-231 cells demonstrated that specific benzo[b]thiophene derivatives could induce apoptosis effectively while exhibiting low cytotoxicity towards normal cells .
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR are essential for confirming the ester moiety (e.g., butyl ester protons at δ ~4.3 ppm and carbonyl carbons at ~165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass calculation for CHOS derivatives) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, especially when analyzing by-products from incomplete esterification .
How can researchers optimize reaction yield when scaling up synthesis of this compound?
Advanced Research Question
- Catalyst Screening : Test alternatives to sulfuric acid (e.g., p-toluenesulfonic acid or immobilized lipases) to reduce side reactions .
- Temperature Gradients : Perform kinetic studies at 60–100°C to identify optimal conditions for esterification equilibrium.
- Solvent-Free Reactions : Explore microwave-assisted synthesis to enhance efficiency and reduce solvent waste .
Data-Driven Approach : Use a factorial design (e.g., varying catalyst concentration, temperature, and solvent ratio) to model yield outcomes .
How should conflicting toxicity data from in vivo studies be reconciled methodologically?
Advanced Research Question
Conflicting LD values (e.g., >1 g/kg in mice via intraperitoneal injection vs. lower doses in other models) may arise from:
- Species-Specific Metabolism : Compare metabolic pathways using liver microsome assays across species .
- Dose Administration : Standardize routes (e.g., oral vs. intraperitoneal) and vehicle solvents (e.g., DMSO vs. saline) to reduce variability .
- Endpoint Analysis : Include behavioral (e.g., respiratory depression) and histological endpoints to capture subacute effects .
Recommendation : Conduct meta-analyses of existing data and validate findings using in vitro cytotoxicity assays (e.g., IC in HepG2 cells) .
What strategies are effective for studying the hydrolytic stability of this compound under physiological conditions?
Advanced Research Question
- pH-Dependent Studies : Incubate the ester in buffers (pH 1.2–7.4) at 37°C to simulate gastrointestinal and plasma environments. Monitor degradation via LC-MS .
- Enzymatic Hydrolysis : Test esterase activity in human serum or liver homogenates to identify cleavage products .
- Stabilization Approaches : Co-formulate with cyclodextrins or liposomes to enhance stability in aqueous media .
How can computational methods aid in predicting the physicochemical properties of this compound?
Advanced Research Question
- LogP Prediction : Use Crippen or McGowan methods to estimate octanol/water partition coefficients, critical for bioavailability studies .
- Thermodynamic Properties : Calculate enthalpy of vaporization (ΔHvap) and melting points via Joback group contribution methods .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) to guide structural modifications .
What are the best practices for handling and storing this compound to prevent degradation?
Basic Research Question
- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (N or Ar) to inhibit oxidation .
- Stability Monitoring : Perform periodic HPLC analysis to detect hydrolytic or oxidative by-products .
- Safety Protocols : Use gloves and fume hoods due to potential irritant properties noted in structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
